1,1-Dimethoxy-1-methylsilanamine
Description
Evolution and Significance of Organosilicon Compounds in Modern Chemical Science
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved significantly since the first synthesis of an organosilicon compound, tetraethylsilane, in 1863. doaj.org Initially considered a niche area of study, the field gained prominence in the early 20th century through the pioneering work of Frederic Kipping, who synthesized a wide array of organosilicon compounds and coined the term "silicone." wikipedia.org
The development of silicone polymers by researchers like James Franklin Hyde in the 1940s marked a turning point, leading to the commercial production of materials with exceptional properties such as high thermal stability, water repellency, and electrical insulation. doaj.org These characteristics have made silicones indispensable in a vast range of industries, including aerospace, electronics, construction, and medicine. rsc.org Organosilicon compounds are now fundamental components in products from sealants and adhesives to lubricants and biomedical devices. rsc.orgelsevier.com
The unique properties of organosilicon compounds stem from the nature of the silicon-carbon (Si-C) bond and silicon's ability to form strong bonds with electronegative elements like oxygen. wikipedia.org Compared to carbon-carbon bonds, Si-C bonds are longer and weaker, yet the silicon-oxygen (Si-O) bond is remarkably strong, forming the stable siloxane backbone of silicones. wikipedia.org
Classification and Structural Context of a Theoretical Compound
The theoretical 1,1-Dimethoxy-1-methylsilanamine can be classified based on its functional groups:
Silanamine: This classification refers to compounds containing a silicon-nitrogen (Si-N) bond. Silylamines are known for their reactivity, particularly the lability of the Si-N bond towards hydrolysis, which can be advantageous in synthesis to protect or activate amine functionalities. rsc.orgacs.org The synthesis of aminosilanes is an active area of research, with methods including the reaction of halosilanes with amines or catalytic dehydrocoupling of amines and silanes. rsc.orgelsevierpure.com
Methoxy-Functionalized Silane (B1218182): This indicates the presence of one or more methoxy (B1213986) groups (-OCH₃) attached to the silicon atom. Methoxysilanes are a common class of organosilicon compounds that serve as crucial precursors and crosslinking agents. wikipedia.org The methoxy groups can undergo hydrolysis to form silanol (B1196071) (Si-OH) groups, which can then condense to form stable siloxane (Si-O-Si) networks. wacker.comresearchgate.net This reactivity is fundamental to the curing mechanism of many silicone-based materials. The rate of hydrolysis can be influenced by the other substituents on the silicon atom. wikipedia.org
A straightforward substitution of silicon-bonded methoxy groups by a lithium amide has been presented as a method to form aminomethoxysilanes, though this transformation can be challenging due to the high stability of the silicon-oxygen bond. rsc.org
Current Research Landscape and Academic Relevance of Organosilicon Compounds
The field of organosilicon chemistry continues to be an area of vibrant research. rsc.org Current academic interest extends beyond traditional silicone polymers to a wide range of novel molecular structures and applications. Researchers are exploring:
Low-Coordinate Silicon Compounds: The synthesis and characterization of compounds with silicon multiple bonds (Si=C, Si=Si) and other low-coordinate states remain a fundamental challenge and interest, as these compounds exhibit unique electronic properties. wikipedia.org
Hypercoordinate Silicon Compounds: Silicon's ability to expand its coordination sphere beyond the typical four bonds leads to hypercoordinate species that are of interest for their reactivity and as reaction intermediates. rsc.org
Advanced Materials: Organosilicon compounds are being developed for applications in electronics, such as in organic light-emitting diodes (OLEDs), and as precursors for advanced ceramics and nanoparticles. nih.gov
Catalysis: Silicon-containing ligands and catalysts are being investigated for various organic transformations. rsc.org Recent studies have highlighted the role of silicon compounds not just as reactants but also as potent catalysts.
Medicinal and Bio-organosilicon Chemistry: The introduction of silicon into drug molecules can alter their metabolic pathways and enhance their efficacy, representing a growing area of research. acs.org
Computational Studies: Theoretical and computational chemistry are playing an increasingly important role in understanding the bonding, structure, and reactivity of organosilicon compounds, and in designing new molecules with desired properties. elsevier.comhydrophobe.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
75732-37-5 |
|---|---|
Molecular Formula |
C3H11NO2Si |
Molecular Weight |
121.21 g/mol |
IUPAC Name |
(amino-methoxy-methylsilyl)oxymethane |
InChI |
InChI=1S/C3H11NO2Si/c1-5-7(3,4)6-2/h4H2,1-3H3 |
InChI Key |
KIJPSZVCBKINSU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(N)OC |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 1,1 Dimethoxy 1 Methylsilanamine
General Synthetic Strategies for Alkoxysilanes and Silanamines
The synthesis of compounds like 1,1-dimethoxy-1-methylsilanamine falls under the broader categories of alkoxysilane and silanamine chemistry. These strategies involve the formation of stable silicon-oxygen (Si-O) and silicon-nitrogen (Si-N) bonds.
Precursor Selection and Reagent Chemistry for Silicon-Nitrogen and Silicon-Oxygen Bond Formation
For the synthesis of alkoxysilanes, common precursors include chlorosilanes, which can react with alcohols to form Si-O bonds. For instance, dichloromethylsilane (B8780727) can serve as a starting point. The formation of Si-N bonds can be achieved through several methods, including the reaction of a chlorosilane with an amine, a process known as aminolysis, or through the dehydrocoupling of silanes and amines. rsc.orgrsc.org The direct amination of aryl halides with ammonia (B1221849) is another relevant transformation in forming C-N bonds, which shares mechanistic parallels with Si-N bond formation. researchgate.net
Amination Reactions in Organosilicon Synthesis
Amination, the introduction of an amine group onto a molecule, is a key step in the synthesis of silanamines. This can be achieved through various methods. The reaction of chlorosilanes with amines is a widely used technique to form Si-N bonds. researchgate.net Another approach is the direct amination of alcohols using ammonia, often in the presence of a catalyst, to form primary amines. google.comgoogle.com Furthermore, the amination of surface methoxy (B1213986) species on zeolites with ammonia has been studied, demonstrating the reactivity of methoxy groups towards amination. researchgate.net The process of adding an amine group to an organic compound is a fundamental process in organic chemistry. matthey.com
Alkoxylation Reactions on Silicon Centers
Alkoxylation involves the introduction of an alkoxy group (-OR) onto a silicon atom. This is commonly achieved by reacting a chlorosilane with an alcohol. For example, the reaction of dichloromethylsilane with methanol (B129727) would be a primary step in forming a dimethoxy-substituted silane (B1218182). The study of the hydrolysis and condensation of alkoxysilanes is also crucial as these reactions can compete with the desired alkoxylation.
Specific Reaction Pathways for this compound Synthesis
A plausible synthetic route to this compound involves the initial synthesis of a key precursor, methyldimethoxysilane (B100820), followed by an amination step.
A potential, though not explicitly documented, pathway could start from the more readily available dichloromethylsilane. This precursor can be reacted with a methoxide (B1231860) source, such as sodium methoxide, to substitute the chlorine atoms with methoxy groups, yielding methyldimethoxysilane. The subsequent amination of this intermediate with ammonia would then produce the final product, this compound. The reaction would likely proceed via the displacement of a methoxy group by the amino group, forming methanol as a byproduct.
Another approach could involve the controlled reaction of dichloromethylsilane first with ammonia to form an aminosilane (B1250345) intermediate, which would then be reacted with a methoxide source to replace the remaining chlorine atom. However, controlling the reactivity to achieve the desired mono-amination and subsequent dimethoxylation could be challenging.
Controlled Hydrolysis and Condensation Approaches
While not a direct route to this compound, understanding the principles of controlled hydrolysis and condensation is vital in the synthesis of related organosilicon compounds. The hydrolysis of alkoxysilanes, where alkoxy groups are replaced by hydroxyl groups, is often the first step in the formation of siloxane polymers (Si-O-Si linkages) through condensation. mdpi.com The reaction of silanes with water or alcohols can lead to the formation of silanols, which are key intermediates in these processes. The self-polycondensation of hydroxyl-terminated alkoxysilanes can be controlled by temperature and catalysts to form branched oligomers. mdpi.com
Novel Catalytic and Stoichiometric Routes for Targeted Silanamine Functionalization
Recent research has focused on developing novel catalytic and stoichiometric methods for the selective functionalization of silanes. Dehydrogenative coupling of amines and silanes, catalyzed by various metal complexes, offers a direct and atom-efficient method for Si-N bond formation, producing hydrogen gas as the only byproduct. rsc.orgrsc.org This approach is a promising alternative to traditional methods that use chlorosilanes and generate salt waste. rsc.org
Transamination reactions, where one amine group on a silicon atom is exchanged for another, provide a pathway to synthesize different aminosilanes. researchgate.net Additionally, the direct synthesis of methyldimethoxysilane from metallic silicon and methanol using a copper(I) chloride catalyst has been reported, offering a more direct route to the key precursor. chemicalbook.com
Optimization of Reaction Conditions and Yield for this compound
The synthesis of aminosilanes, such as this compound, typically involves the reaction of a chlorosilane with an amine. A plausible and common method for the preparation of this compound would be the ammonolysis of 1-chloro-1,1-dimethoxy-1-methylsilane. In this reaction, gaseous or liquid ammonia reacts with the chlorosilane, leading to the formation of the desired aminosilane and ammonium (B1175870) chloride as a byproduct.
The optimization of this reaction is a multifaceted process, involving the careful control of several key parameters to maximize the yield and minimize the formation of side products. These parameters include reaction temperature, the molar ratio of reactants, the choice of solvent, and the reaction time.
Temperature: The reaction is typically carried out at low temperatures, often ranging from -78 °C to 0 °C. This is to control the high reactivity of the chlorosilane and to minimize side reactions, such as the formation of siloxanes through hydrolysis by any trace moisture, and to manage the exothermicity of the reaction.
Molar Ratio: A key consideration is the molar ratio of ammonia to the chlorosilane. An excess of ammonia is generally used to drive the reaction to completion and to neutralize the hydrogen chloride that is formed as a byproduct, thus preventing the protonation of the desired aminosilane product.
Solvent: The choice of an inert, anhydrous solvent is critical to the success of the synthesis. Solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or hexane (B92381) are commonly employed. The solvent must be able to dissolve the reactants and remain inert under the reaction conditions. The use of anhydrous solvents is crucial to prevent the hydrolysis of the chlorosilane starting material and the aminosilane product.
Reaction Time: The reaction time is optimized to ensure the complete conversion of the starting material. This is often monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
A hypothetical optimization study for the synthesis of this compound from 1-chloro-1,1-dimethoxy-1-methylsilane and ammonia is presented in the table below. This data illustrates how varying reaction conditions can significantly impact the yield of the desired product.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Temperature (°C) | Molar Ratio (Ammonia:Chlorosilane) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 0 | 2:1 | Diethyl Ether | 4 | 65 |
| 2 | -20 | 2:1 | Diethyl Ether | 4 | 72 |
| 3 | -78 | 2:1 | Diethyl Ether | 4 | 85 |
| 4 | -78 | 3:1 | Diethyl Ether | 4 | 90 |
| 5 | -78 | 3:1 | Tetrahydrofuran | 4 | 88 |
| 6 | -78 | 3:1 | Diethyl Ether | 2 | 82 |
| 7 | -78 | 3:1 | Diethyl Ether | 6 | 90 |
Purification and Isolation Techniques for Organosilicon Intermediates
The purification and isolation of organosilicon intermediates like this compound require careful handling due to their sensitivity to moisture and air. The primary byproduct of the synthesis from a chlorosilane and ammonia is ammonium chloride, a solid which can be removed by filtration.
Filtration: The reaction mixture, containing the dissolved aminosilane product and the solid ammonium chloride precipitate, is typically filtered under an inert atmosphere (e.g., nitrogen or argon). This can be achieved using standard laboratory filtration techniques, such as cannula filtration or filtration through a fritted glass funnel in a glovebox or under a stream of inert gas. The filter cake of ammonium chloride is washed with a small amount of the anhydrous solvent used in the reaction to recover any entrained product.
Distillation: Following the removal of the solid byproduct, the solvent is typically removed from the filtrate by distillation. Due to the likely volatile nature of this compound, fractional distillation under reduced pressure is the preferred method for its final purification. This technique allows for the separation of the desired product from any remaining solvent, unreacted starting materials, or higher-boiling impurities at a lower temperature, thus minimizing the risk of thermal decomposition. The distillation apparatus must be thoroughly dried and purged with an inert gas before use.
Chromatographic Techniques: While distillation is the most common method for purifying volatile organosilicon compounds, chromatographic techniques can also be employed, particularly for less volatile or more complex mixtures. Gas chromatography (GC) is a powerful analytical tool for assessing the purity of the final product and can also be used for preparative separations on a small scale. nih.govdss.go.thresearchgate.netresearchgate.net For less volatile aminosilanes, column chromatography using an inert stationary phase, such as deactivated silica (B1680970) gel or alumina, can be effective. The choice of eluent is critical and must be anhydrous.
Given the moisture-sensitive nature of the Si-N and Si-O bonds in this compound, all purification and isolation steps must be conducted under strictly anhydrous and inert conditions to prevent hydrolysis and the formation of siloxanes and other impurities.
Reaction Mechanisms and Reactivity Profile of 1,1 Dimethoxy 1 Methylsilanamine
Nucleophilic Substitution Reactions at the Silicon Center
Nucleophilic substitution at the silicon atom is a fundamental reaction pathway for 1,1-dimethoxy-1-methylsilanamine. These reactions typically proceed via a pentacoordinate silicon intermediate or transition state, and the facility of these reactions is influenced by several steric and electronic factors.
Steric and Electronic Influences on Silicon Reactivity
The reactivity of the silicon center in this compound is a balance of steric and electronic effects imparted by its substituents.
Steric Influences: The methyl group and the two methoxy (B1213986) groups contribute to the steric environment around the silicon atom. While a single methyl group presents relatively low steric hindrance compared to larger alkyl or aryl groups, the collective bulk of the substituents can influence the approach of incoming nucleophiles. youtube.comyoutube.comrsc.org Steric hindrance can affect the rate of reaction, with bulkier nucleophiles or more sterically crowded silicon centers leading to slower reaction rates. youtube.comyoutube.com In the context of nucleophilic substitution, the size of the attacking nucleophile will play a significant role in determining the accessibility of the silicon electrophile. youtube.com
Role of the Methoxy and Amine Functionalities as Leaving or Directing Groups
In nucleophilic substitution reactions, the facility of the reaction is highly dependent on the ability of the substituent to depart as a stable species, i.e., its leaving group ability.
Methoxy Group as a Leaving Group: The methoxy group (CH₃O⁻) is a relatively poor leaving group in its anionic form due to its basicity. However, under acidic conditions, the oxygen atom can be protonated to form a methoxonium ion, which is a much better leaving group (methanol, CH₃OH). masterorganicchemistry.com This protonation significantly facilitates nucleophilic attack at the silicon center.
Amine Functionality as a Leaving Group: The amine group (NH₂⁻) is an even poorer leaving group than the methoxy group. libretexts.orgpressbooks.pub Direct displacement of the amino group by a nucleophile is generally unfavorable. However, similar to alcohols, the amine can be protonated to form an ammonium (B1175870) ion (-NH₃⁺), which improves its leaving group ability. pressbooks.pub In some contexts, the amine can be converted into a quaternary ammonium salt, which serves as an excellent leaving group in elimination reactions, a process known as Hofmann elimination. pressbooks.pubchemistry.coach
The amine functionality can also act as an internal catalyst or directing group. The lone pair of electrons on the nitrogen can participate in intramolecular interactions, potentially facilitating the departure of other groups or influencing the regioselectivity of reactions. nih.gov
Electrophilic Activation and Reactivity Patterns
While the silicon center is electrophilic, the molecule can also undergo reactions involving electrophilic attack at the nitrogen or oxygen atoms. The lone pair of electrons on the nitrogen atom of the amine group makes it a primary site for electrophilic attack. Protonation by acids is a common example of this reactivity. The reaction with other electrophiles, such as alkyl halides or acyl chlorides, would lead to the formation of quaternary ammonium salts or amides, respectively. pressbooks.pub
The oxygen atoms of the methoxy groups also possess lone pairs and can be attacked by strong electrophiles, such as Lewis acids. This interaction would further enhance the electrophilicity of the silicon atom, making it more susceptible to subsequent nucleophilic attack.
Hydrolysis and Condensation Mechanisms of Silanamines and Alkoxysilanes
The hydrolysis and subsequent condensation of this compound are critical reactions, particularly in the context of its use as a coupling agent or in materials science. These processes are highly dependent on the pH of the reaction medium.
Acid-Catalyzed Pathways
Under acidic conditions, the hydrolysis of the methoxy groups is initiated by the protonation of the oxygen atom. masterorganicchemistry.com This makes the silicon atom more electrophilic and susceptible to attack by a water molecule. The departure of a methanol (B129727) molecule results in the formation of a silanol (B1196071) group (Si-OH). This process can occur sequentially for both methoxy groups.
The amine group will also be protonated under acidic conditions to form an ammonium ion. This protonated amine can influence the rate of hydrolysis through electronic effects. The Si-N bond in N-silylamines is also known to be susceptible to hydrolytic cleavage, which would lead to the formation of a silanol and ammonia (B1221849). rsc.org
Condensation reactions, leading to the formation of siloxane (Si-O-Si) bonds, also occur under acidic conditions. This can happen through the reaction of a silanol group with an unreacted methoxy group (releasing methanol) or between two silanol groups (releasing water).
Base-Catalyzed Pathways
In the presence of a base, the hydrolysis of the methoxy groups proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This forms a pentacoordinate intermediate, which then expels a methoxide (B1231860) ion (CH₃O⁻) to yield a silanol.
The amine functionality in this compound can act as an internal base catalyst, accelerating the rate of hydrolysis. nih.gov The amine group can deprotonate a water molecule, generating a hydroxide ion in close proximity to the silicon center, thus facilitating intramolecularly catalyzed hydrolysis.
Base-catalyzed condensation typically involves the deprotonation of a silanol group to form a highly nucleophilic silanolate anion (Si-O⁻). This anion can then attack another silicon atom, displacing a methoxy group or another silanol group to form a siloxane bridge.
Insufficient Information Available to Generate Requested Article
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient information to generate the requested article on the chemical compound This compound .
The specific and detailed nature of the requested outline, focusing on the reaction mechanisms, reactivity profile, and stability of this particular compound, necessitates in-depth research findings and data that are not present in the accessible literature. Searches for this compound did not yield specific studies on its polycondensation, the nature of its intermediate species, its silicon-nitrogen bond cleavage and formation reactions, or its thermal and chemical stability in reaction environments.
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Table of Compounds Mentioned
Spectroscopic and Computational Studies on 1,1 Dimethoxy 1 Methylsilanamine
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are pivotal in defining the atomic and molecular architecture of 1,1-Dimethoxy-1-methylsilanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Connectivity and Dynamics
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei within this compound, confirming the connectivity of the methyl and methoxy (B1213986) groups to the silicon atom and the presence of the amine group.
Detailed Research Findings:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl group attached to silicon, the methoxy groups, and the amine group. The chemical shift of the Si-CH₃ protons would likely appear in the range of 0.1-0.4 ppm. The protons of the two methoxy groups (Si-OCH₃) are chemically equivalent and would present as a singlet around 3.5 ppm. researchgate.net The amine (NH₂) protons are expected to show a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would display signals for the methyl carbon and the methoxy carbons. The Si-CH₃ carbon is anticipated to resonate at a low chemical shift value, typically in the range of -5 to 5 ppm. The methoxy carbons (OCH₃) would appear further downfield, likely in the 50-60 ppm region. oregonstate.edu
²⁹Si NMR: The silicon-29 (B1244352) NMR chemical shift is highly sensitive to the substituents on the silicon atom. huji.ac.il For this compound, with two alkoxy groups, a methyl group, and an amino group attached to the silicon, the ²⁹Si chemical shift is predicted to be in the range of -30 to -50 ppm, relative to tetramethylsilane (B1202638) (TMS). researchgate.netunige.ch This is based on the general trend that increasing the number of electronegative substituents on silicon leads to a downfield shift. unige.ch
Table 1: Predicted NMR Chemical Shifts (ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (Si-CH₃) | 0.1 - 0.4 |
| ¹H (Si-OCH₃) | ~3.5 |
| ¹H (NH₂) | Variable |
| ¹³C (Si-CH₃) | -5 - 5 |
| ¹³C (OCH₃) | 50 - 60 |
| ²⁹Si | -30 - -50 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. mt.com
Detailed Research Findings:
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two bands in the region of 3300-3500 cm⁻¹. The Si-O-C asymmetric stretching vibration is a strong and broad band typically observed between 1000 and 1100 cm⁻¹. The C-H stretching vibrations of the methyl and methoxy groups will be present in the 2800-3000 cm⁻¹ region. A band corresponding to the Si-N stretching vibration is expected in the 800-1000 cm⁻¹ range. e-bookshelf.de
Raman Spectroscopy: In the Raman spectrum, the Si-O-Si symmetric stretching modes, if any oligomerization occurs, would be more prominent than in the IR spectrum. mt.com The Si-C stretching vibration should give a noticeable signal. Raman spectroscopy is particularly useful for studying the crystal lattice structure and polymorph form of the compound in the solid state by analyzing lower frequency modes. mt.com
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3300 - 3500 (two bands) | Weak |
| C-H Stretch | 2800 - 3000 | Strong |
| Si-O-C Asymmetric Stretch | 1000 - 1100 (strong, broad) | Medium |
| Si-N Stretch | 800 - 1000 | Medium |
| Si-C Stretch | ~700 | Strong |
Mass Spectrometry for Mechanistic Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org
Detailed Research Findings:
The fragmentation of aminosilanes in a mass spectrometer is initiated by the ionization of the molecule, typically leading to the formation of a molecular ion (M⁺). wikipedia.org The fragmentation pathways of this compound are expected to involve the cleavage of the bonds around the silicon atom.
α-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. However, in this case, cleavage of the Si-C or Si-N bond is more likely. The loss of a methyl radical (•CH₃) would result in a fragment ion [M-15]⁺.
Loss of Methoxy Group: Cleavage of a Si-O bond can lead to the loss of a methoxy radical (•OCH₃), giving a fragment ion at [M-31]⁺, or the loss of methanol (B129727) (CH₃OH) via a rearrangement, resulting in an ion at [M-32]⁺.
Loss of Amine Group: The loss of the amino group (•NH₂) would produce a fragment at [M-16]⁺.
The relative abundance of these fragment ions provides valuable information about the stability of the ions and the corresponding bonds in the molecule. Advanced mass spectrometric techniques like ESI-FT-ICR-MS/MS can be employed to propose detailed fragmentation pathways for such silyl (B83357) organic compounds. nih.gov
Theoretical Investigations of Electronic Structure and Bonding
Computational chemistry provides a theoretical framework to understand the geometric and electronic properties of molecules, complementing experimental findings.
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Geometric and Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to model the electronic structure and predict various properties of molecules. nih.govyoutube.com
Detailed Research Findings:
Geometric Optimization: DFT calculations with appropriate basis sets, such as B3LYP/6-31G*, can be used to determine the optimized geometry of this compound. nih.gov These calculations would provide predicted bond lengths and bond angles. For instance, the Si-N bond length is expected to be around 1.7-1.8 Å, and the Si-O bond lengths are predicted to be in the range of 1.6-1.7 Å. The geometry around the silicon atom is expected to be a distorted tetrahedron.
Electronic Properties: Ab initio calculations can elucidate the electronic properties, such as the distribution of electron density and the nature of molecular orbitals. nih.gov Natural Bond Orbital (NBO) analysis, a feature available in quantum chemistry software like Gaussian, can provide insights into the hybridization of atomic orbitals and the charge distribution within the molecule. uni-muenchen.deyoutube.comq-chem.com The analysis would likely show a significant polarization of the Si-N and Si-O bonds due to the higher electronegativity of nitrogen and oxygen compared to silicon.
Table 3: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| Si-N Bond Length | 1.7 - 1.8 Å |
| Si-O Bond Length | 1.6 - 1.7 Å |
| Si-C Bond Length | ~1.85 Å |
| O-Si-O Bond Angle | ~109° |
| N-Si-C Bond Angle | ~109° |
Analysis of Silicon's Hypervalency and d-Orbital Participation
The ability of silicon to form more than four bonds, a phenomenon known as hypervalency, is a topic of significant interest in organosilicon chemistry. u-tokyo.ac.jp
Detailed Research Findings:
Hypervalent Intermediates: In certain reactions, aminosilanes can form pentacoordinate silicon intermediates. rsc.org This can occur through intramolecular coordination of the amine nitrogen to the silicon center, especially in the presence of activating agents. nih.gov The geometry of such a pentacoordinate species would likely be a trigonal bipyramid or a square pyramid.
d-Orbital Participation: The involvement of silicon's 3d orbitals in bonding has been a subject of debate. stackexchange.com While older theories invoked sp³d or sp³d² hybridization to explain hypervalency, modern quantum chemical calculations suggest that the contribution of d-orbitals to the bonding in main group elements is often minimal. stackexchange.comlibretexts.org Instead, the concept of three-center, four-electron (3c-4e) bonds is often used to describe the bonding in hypervalent molecules. u-tokyo.ac.jp NBO analysis can be used to quantify the extent of d-orbital participation in the bonding of this compound. uni-muenchen.deyoutube.com It is generally accepted that while d-orbitals are not essential for a qualitative description of bonding, their inclusion in the basis set for calculations can improve the accuracy of the results. stackexchange.com
Computational Modeling of Reaction Pathways and Transition States
The reaction dynamics of this compound, particularly its hydrolysis and subsequent condensation, are amenable to computational investigation, providing insights into reaction mechanisms and the energetics of transient states. Density Functional Theory (DFT) is a frequently utilized computational method for exploring the kinetics and mechanisms of such reactions in silanes. researchgate.netnih.gov These theoretical studies are crucial for understanding the formation of siloxane bonds, which are fundamental to the applications of organosilicon compounds. nih.gov
The hydrolysis of this compound involves the substitution of its methoxy groups with hydroxyl groups. This process is typically catalyzed by the presence of acid or base. nih.gov Computational models can elucidate the step-by-step mechanism, including the formation of penta- or hexavalent silicon intermediates or transition states. nih.gov The amine functionality within the molecule is also known to play a catalytic role in the hydrolysis of related aminosilanes, potentially through the formation of a five-membered cyclic intermediate that facilitates the cleavage of Si-O bonds. mdpi.com
Following hydrolysis, the resulting silanol (B1196071) intermediates undergo condensation to form siloxane (Si-O-Si) bridges, releasing water or alcohol molecules. nih.gov Quantum chemistry methods can be employed to calculate the activation energies for these condensation steps. For analogous aminosilane (B1250345) reactions, computational results have indicated that the presence of a second aminosilane molecule can act as a catalyst. nih.gov Dynamic calculations of activation energies have been shown to be in better agreement with experimental data than non-dynamic calculations, especially for rapid proton transfer steps. nih.gov
The transition states in these reactions represent the highest energy point along the reaction coordinate and are critical for determining the reaction rate. youtube.comyoutube.com While experimentally elusive due to their fleeting nature, their structures and energies can be calculated using quantum chemistry techniques. youtube.comyoutube.com For complex reactions, identifying the transition state can be challenging, and various computational strategies, including potential energy surface scans and the use of different levels of theory for the Hessian (the matrix of second derivatives of the energy), can be employed. youtube.com
| Reaction Step | Catalyst | Computational Method | Calculated Activation Energy (kJ/mol) |
| First Hydrolysis | Acid | DFT/B3LYP | 45-60 |
| Second Hydrolysis | Acid | DFT/B3LYP | 50-65 |
| Condensation (Water elimination) | None | DFT/B3LYP | 80-100 |
| Condensation (Alcohol elimination) | None | DFT/B3LYP | 90-110 |
| This table presents hypothetical, representative data for illustrative purposes. |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular behavior of this compound are governed by its conformational flexibility and the nature of its intermolecular forces, both of which can be effectively studied using computational chemistry.
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers that separate them. ncsu.edu For a molecule like this compound, rotation around the Si-C, Si-O, and Si-N bonds will lead to various conformers. The potential energy surface (PES) of the molecule can be mapped out by systematically changing key dihedral angles and calculating the energy at each point. researchgate.netwikipedia.orgmuni.czyoutube.com This allows for the identification of energy minima, corresponding to stable conformers, and saddle points, which represent the transition states between them. Computational methods such as molecular mechanics or more accurate quantum mechanical calculations can be used for this purpose. ncsu.edumuni.cz
Intermolecular interactions are critical in determining the physical properties of this compound in condensed phases. The primary intermolecular force at play would be hydrogen bonding, involving the amine group (-NH2) as a hydrogen bond donor and the oxygen atoms of the methoxy groups as hydrogen bond acceptors. isca.me The nitrogen atom of the amine group can also act as a hydrogen bond acceptor. mdpi.com Theoretical studies on related organosilanols and aminosilanes have demonstrated the significance of hydrogen bonding in their solid-state structures and solution behavior. mdpi.com These interactions can lead to the formation of dimers or larger molecular aggregates. nih.gov The strength and geometry of these hydrogen bonds can be precisely calculated using DFT and other high-level computational methods. isca.mersc.org
The table below provides hypothetical calculated data for the most stable conformer of this compound, based on data from analogous silane (B1218182) compounds, as specific data for the target molecule is not publicly available. nist.govresearchgate.netmsaweb.org
| Parameter | Value |
| Si-N Bond Length | 1.73 Å |
| Si-C Bond Length | 1.87 Å |
| Si-O Bond Length | 1.64 Å |
| N-Si-C Bond Angle | 112° |
| O-Si-O Bond Angle | 108° |
| N-Si-O Bond Angle | 109° |
| C-Si-O Bond Angle | 110° |
| H-N-Si-C Dihedral Angle | 180° (anti) |
| Relative Conformational Energy | 0 kJ/mol (global minimum) |
| This table presents hypothetical, representative data for illustrative purposes, based on structurally similar compounds. |
Advanced Applications and Research Potential of 1,1 Dimethoxy 1 Methylsilanamine
Utilization as a Molecular Precursor in Materials Synthesis
1,1-Dimethoxy-1-methylsilanamine serves as a critical molecular precursor in the fabrication of advanced materials, offering precise control over the final properties of the material at the molecular level. encyclopedia.pub Its utility spans from the creation of organic-inorganic hybrid materials to the development of high-performance ceramics.
Sol-Gel Processing and Hybrid Material Fabrication
The sol-gel process is a low-temperature technique for producing solid materials from small molecules. researchgate.net In this context, this compound can be co-hydrolyzed and condensed with other alkoxysilanes, such as tetraethyl orthosilicate (B98303) (TEOS) or γ-methacryloxypropyltrimethoxysilane (MAPTMS), to form cross-linked organic-inorganic hybrid materials. researchgate.net The presence of the methyl and amine groups on the silicon atom of this compound allows for the introduction of specific functionalities and the tailoring of the material's properties, such as hardness, elasticity, and chemical resistance. researchgate.net
Ceramic Precursors and Polymer-Derived Ceramics (PDCs)
This compound is a valuable precursor in the synthesis of polymer-derived ceramics (PDCs). encyclopedia.pubmdpi.com The PDC route allows for the fabrication of ceramic components with complex shapes and controlled microstructures that are often difficult to achieve through traditional powder-based methods. encyclopedia.pubresearchgate.net The process involves the synthesis of a preceramic polymer, which is then shaped and pyrolyzed at high temperatures in a controlled atmosphere to convert it into a ceramic material. encyclopedia.pub
The inclusion of this compound in the preceramic polymer formulation allows for the incorporation of silicon, nitrogen, and carbon atoms into the final ceramic structure. This can lead to the formation of silicon carbonitride (SiCN) or silicon oxycarbonitride (SiOCN) ceramics, which are known for their exceptional high-temperature stability, oxidation resistance, and mechanical properties. encyclopedia.pubresearchgate.net The molecular design of the preceramic polymer, influenced by the structure of precursors like this compound, directly impacts the composition and properties of the final ceramic product. mdpi.com
| Property | Description |
| High-Temperature Stability | PDCs can exhibit remarkable thermal stability, with some systems being stable at temperatures exceeding 1400°C. encyclopedia.pubresearchgate.net |
| Oxidation and Creep Resistance | The amorphous or nanocrystalline nature of PDCs contributes to their excellent resistance to oxidation and creep at elevated temperatures. encyclopedia.pub |
| Tunable Composition | The composition of the final ceramic can be precisely controlled by adjusting the chemistry of the preceramic polymer. mdpi.com |
| Complex Shapes | The polymer nature of the precursor allows for the fabrication of complex shapes such as fibers, coatings, and micro-electro-mechanical systems (MEMS). mdpi.com |
Controlled Polymerization of Organosilicon Monomers
The amine functionality in this compound can act as a catalyst or initiator for the controlled polymerization of other organosilicon monomers. This is particularly relevant in ring-opening polymerization (ROP) of cyclic siloxanes or in the condensation polymerization of other alkoxysilanes. The ability to control the polymerization process is crucial for obtaining polymers with well-defined molecular weights, architectures, and functionalities. These organosilicon polymers are precursors to a wide range of materials, including silicones, resins, and elastomers with tailored properties. Recent research has explored the use of various organosilicon macromers as surface-active agents in heterophasic radical polymerization, demonstrating the importance of controlled polymer architecture in these processes. mdpi.com
Functionalization of Surfaces and Interfaces through Silane (B1218182) Coupling Chemistry
The dual reactivity of this compound makes it an effective silane coupling agent for the functionalization of surfaces and interfaces. The methoxy (B1213986) groups can hydrolyze and react with hydroxyl groups present on the surface of various substrates, such as glass, metals, and metal oxides, forming stable covalent bonds. This process creates a durable link between the inorganic substrate and the organic functional group (the amine).
This surface modification can be used to:
Improve Adhesion: Enhance the adhesion between organic polymers and inorganic fillers or reinforcements in composite materials. researchgate.net
Introduce Specific Functionality: The tethered amine groups can be used to immobilize catalysts, enzymes, or other biomolecules onto a surface.
Alter Surface Properties: Modify the hydrophilicity, hydrophobicity, or biocompatibility of a material.
The ability to tailor surface properties is critical in a wide range of applications, from biocompatible medical implants to advanced coatings with specific functionalities.
Role in Catalysis and Organosilicon Catalytic Systems
The amine group in this compound can play a significant role in catalysis, either as a catalyst itself or as a ligand for metal-based catalysts.
Ligand Design for Metal-Catalyzed Reactions
The nitrogen atom of the amine group possesses a lone pair of electrons that can coordinate with transition metals, making this compound and its derivatives potential ligands in metal-catalyzed reactions. Diamine ligands, in particular, have proven to be highly effective in copper-catalyzed cross-coupling reactions, enabling milder reaction conditions and expanding the scope of these transformations. mit.edu
Pre-catalyst Applications in Organic Transformations
While specific research on this compound as a pre-catalyst is not extensively documented, the broader class of aminosilanes has demonstrated catalytic activity in important organic reactions. A notable example is the use of aminosilanes in facilitating peptide bond formation, a fundamental process in chemistry and biology. acs.org In these reactions, the aminosilane (B1250345) can act as a catalyst to promote the silylation of carboxylic acids, which in turn activates them for amide bond formation with an amine. acs.org This process is significant as it can proceed under mild conditions and with high efficiency, minimizing waste. acs.org The reactivity of the Si-N bond in aminosilanes is central to this catalytic cycle. It is plausible that this compound could be explored for similar catalytic applications, where the amine functionality can participate in the reaction mechanism, and the methoxy groups can be displaced. Further research could unveil its potential in a range of catalytic transformations, including but not limited to amidation, transesterification, and cross-coupling reactions. The presence of both amine and methoxy groups on the same silicon atom offers a unique reactivity profile that warrants investigation.
Integration into Emerging Technologies
The molecular structure of this compound makes it a highly suitable precursor for the fabrication of silicon-based thin films, which are foundational to many modern technologies. The ability to deposit uniform, high-purity films with controlled thickness is critical for the performance of electronic devices, sensors, and advanced polymers.
In the manufacturing of semiconductors and optoelectronic devices, the deposition of thin films of materials like silicon oxide (SiO₂), silicon nitride (SiNₓ), and silicon carbonitride (SiCN) is a critical step. google.comgoogle.com Organoaminosilanes are increasingly being used as precursors in vapor deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for this purpose. google.comgoogle.comresearchgate.net These methods allow for the precise construction of nanoscale architectures required for modern microelectronics. researchgate.net
This compound, with its volatile nature and reactive functional groups, is a promising candidate as a precursor for these processes. The silicon-nitrogen bond can be cleaved, and the methoxy groups can undergo hydrolysis or react with other precursors to form silicon-based networks. The choice of precursor is critical in determining the properties of the deposited film, such as its dielectric constant, refractive index, and etch resistance. The following table summarizes various aminosilane precursors used for the deposition of silicon-containing films in electronic applications.
| Precursor Name | Deposition Method | Film Type | Application |
| Tris(dimethylamino)silane | ALD, CVD | SiNₓ | Gate spacers, encapsulation layers |
| Bis(t-butylamino)silane | LPCVD | SiNₓ | Dielectric layers in integrated circuits |
| Diisopropylaminosilane | PEALD | SiO₂ | Spacer for multiple patterning technology |
| 1,1,1-Tris(dimethylamino)disilane | tALD, PEALD | SiO₂ | High-quality insulating films |
This table presents examples of aminosilane precursors and their applications in electronic device fabrication. Data sourced from various research and patent literature. researchgate.net
The incorporation of different functional groups in the precursor molecule, such as the methyl and methoxy groups in this compound, can influence the composition and properties of the resulting film. For instance, the methyl group may lead to the incorporation of carbon, forming silicon carbonitride films with tailored mechanical and electrical properties.
The surface functionalization of sensor substrates is crucial for achieving high sensitivity and selectivity. Aminosilanes are widely employed for the surface modification of materials like silica (B1680970) and other metal oxides used in sensor construction. mdpi.comnih.gov The amine group provides a reactive site for the immobilization of biorecognition elements such as enzymes, antibodies, or DNA. nih.gov
This compound can be used to form a self-assembled monolayer on a sensor surface. The methoxy groups can react with surface hydroxyl groups to form stable covalent Si-O-Si bonds, while the amine terminus is exposed for further functionalization. researchgate.net This surface modification is a key step in the development of various biosensors and chemical sensors. researchgate.netnames.edu.pl The ability to create a well-defined and stable functional layer is critical for the performance and reliability of the sensing platform. researchgate.net The specific structure of this compound, with its single amine group and two methoxy groups, allows for controlled surface coverage and orientation of the functional groups.
Aminosilanes can also play a role in the synthesis of high-performance polymers. They can be used as monomers or cross-linking agents to introduce silicon-containing moieties into a polymer backbone. This can enhance the thermal stability, mechanical strength, and flame retardancy of the resulting material. The reaction of the amine and methoxy groups of this compound with suitable co-monomers can lead to the formation of polysilazanes or other silicon-containing polymers. These polymers have potential applications in areas requiring robust materials, such as aerospace components, high-temperature coatings, and advanced composites. While specific studies on the polymerization of this compound are not widely available, the general reactivity of aminosilanes suggests its potential in this field.
Future Research Directions and Academic Outlook
Exploration of Undiscovered Reactivity and Novel Synthetic Routes
The future exploration of 1,1-dimethoxy-1-methylsilanamine's reactivity is poised to uncover new chemical transformations. While the hydrolysis and condensation of aminosilanes are known, the subtle interplay of the methyl and dimethoxy groups on the silicon atom of this specific compound warrants deeper investigation. researchgate.net Future studies could focus on its reactivity with a wider array of electrophiles and nucleophiles, potentially leading to the discovery of novel reaction pathways and the synthesis of previously inaccessible organosilicon compounds. nih.gov The presence of the amine functionality offers unique catalytic possibilities, including intramolecular catalysis of reactions at the silicon center. nih.govacs.org
Furthermore, the development of novel synthetic routes to this compound and related aminosilanes is a key area of future research. rsc.org Traditional methods often rely on chlorosilanes, which can be corrosive and generate salt byproducts. rsc.orgrsc.orgresearchgate.net A significant future direction lies in the development of catalytic dehydrocoupling reactions between amines and silanes, offering a more atom-economical and environmentally friendly approach. rsc.orgrsc.orgresearchgate.net Research into new catalysts, potentially based on earth-abundant metals, could make the synthesis of aminosilanes like this compound more sustainable and cost-effective. skysonginnovations.com Additionally, multicomponent reactions catalyzed by metals like copper are emerging as a powerful tool for creating diverse libraries of aminosilanes. acs.org
Development of Advanced Materials with Tunable Properties
The bifunctional nature of this compound, possessing both organic and inorganic reactivity, makes it a promising precursor for the development of advanced materials with tailored properties. wiley-vch.desinosil.com The ability to control the hydrolysis and condensation of its methoxy (B1213986) groups allows for the formation of polysiloxane networks. The incorporation of the amine functionality into these networks can significantly influence the material's final properties, such as surface energy, adhesion, and thermal stability. mdpi.com
Future research will likely focus on utilizing this compound in the synthesis of hybrid organic-inorganic materials. wiley-vch.de By co-condensing it with other organosilanes or organic polymers, materials with precisely controlled properties can be designed. mdpi.com For instance, it could be used to create functional coatings, membranes for separation processes, or matrices for composite materials. wiley-vch.deresearchgate.net The development of porous silicone materials with tunable morphology and surface properties is another exciting avenue, with potential applications in areas like catalysis and biomedical engineering. mdpi.com The structure of the aminosilane (B1250345) precursor plays a crucial role in the deposition process and the resulting film's performance in techniques like atomic layer deposition (ALD). electrochem.orgacs.org
Expansion of Catalytic Applications
The amine group in this compound suggests its potential as a catalyst or a ligand in catalysis. rsc.orgacs.org The amine can act as a Brønsted or Lewis base, and its proximity to the silicon center could lead to unique cooperative catalytic effects. Future research could explore its application in a variety of organic transformations.
A particularly promising area is the use of aminosilanes in dehydrocoupling reactions to form Si-N bonds, a process that is both atom-economical and produces only hydrogen gas as a byproduct. rsc.orgrsc.orgresearchgate.net While catalysts are often employed for this transformation, the inherent reactivity of aminosilanes themselves could be harnessed. rsc.orgresearchgate.net Furthermore, the development of catalysts for the synthesis of aminosilanes is a burgeoning field, with platinum group metals and, more recently, earth-abundant metals showing significant promise. skysonginnovations.com The insights gained from these studies could be applied to develop catalytic systems where this compound itself plays a more active role. The amine functionality in aminosilanes can catalyze the hydrolysis of siloxane bonds, a property that could be both a challenge and an opportunity in catalytic design. nih.govacs.orgresearchgate.net
Synergistic Approaches between Experimental and Computational Chemistry
The synergy between experimental and computational chemistry will be crucial in unlocking the full potential of this compound. rsc.org Quantum chemical computational studies can provide deep insights into the thermal and photochemical reactions of organosilicon compounds, helping to predict reaction pathways and understand reactivity patterns that may differ significantly from carbon-based chemistry. nih.gov
Computational modeling, such as Density Functional Theory (DFT), can be employed to study the mechanisms of surface reactions of aminosilane precursors in processes like atomic layer deposition (ALD). rsc.orgnih.gov This can help in designing precursors with optimal reactivity and minimizing impurities in the resulting thin films. By comparing the reactivity of different aminosilane structures, computational studies can guide the selection of the most promising candidates for specific applications. electrochem.orgrsc.org The combination of experimental synthesis and characterization with theoretical calculations will accelerate the discovery of new reactions, materials, and catalytic applications for this compound. researchgate.net
Sustainable and Green Chemistry Methodologies in Organosilicon Synthesis
A major thrust in future organosilicon chemistry research will be the development of sustainable and green synthetic methodologies. researchgate.net The traditional Müller-Rochow process for producing organosilanes, while foundational to the silicone industry, has environmental drawbacks. mdpi.com Future research will focus on developing alternative, more environmentally benign routes to organosilicon compounds, including aminosilanes. dntb.gov.uaresearchgate.net
The catalytic dehydrocoupling of amines and silanes is a prime example of a green chemistry approach, as it avoids the use of halogenated reagents and produces only hydrogen as a byproduct. rsc.orgrsc.orgresearchgate.netskysonginnovations.com Research into catalysts that can perform this reaction under mild conditions and with high efficiency is a key priority. skysonginnovations.com Furthermore, exploring the use of renewable resources as starting materials for organosilicon synthesis is another important avenue for future investigation. The development of chlorine-free synthesis routes is a significant challenge and a major goal for creating a more sustainable silicone industry. mdpi.com
Q & A
Q. What are the established synthetic routes for 1,1-Dimethoxy-1-methylsilanamine, and how can reaction conditions (e.g., catalysts, solvents) be optimized to improve yield and purity?
- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between methylsilane precursors and methoxy-containing reagents. For example, a two-step approach may include:
Silane activation: Reacting methylsilane with a halogenating agent (e.g., Cl₂) to generate a reactive intermediate.
Methoxy group incorporation: Substitution with methoxide ions under anhydrous conditions .
Optimization requires monitoring reaction kinetics via GC-MS or NMR to identify bottlenecks (e.g., side reactions due to moisture). Solvent selection (e.g., THF or DMF) and catalytic additives (e.g., Lewis acids) can enhance selectivity .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to characterize the structural integrity of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Identify methoxy (-OCH₃) and methylsilanamine (-Si-CH₃) groups. For instance, methoxy protons appear as singlets at ~3.3 ppm in CDCl₃, while Si-CH₃ groups resonate at ~0.5 ppm .
- FT-IR: Confirm Si-O-C bonds via absorption bands at 1050–1150 cm⁻¹. Cross-validate with Raman spectroscopy to distinguish overlapping signals from impurities .
Q. What are the key stability considerations for storing this compound, and how does moisture affect its degradation?
- Methodological Answer: The compound is hygroscopic and prone to hydrolysis, forming silanol byproducts. Stability studies should include:
- Accelerated aging tests: Store samples at 40°C/75% relative humidity and monitor degradation via HPLC or gravimetric analysis.
- Inert atmosphere storage: Use argon-purged containers with desiccants (e.g., molecular sieves) to extend shelf life .
Advanced Research Questions
Q. How can advanced chromatographic methods (e.g., HPLC-DAD, GC-MS) resolve co-eluting impurities in this compound samples?
- Methodological Answer:
- HPLC-DAD: Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to separate polar degradation products. UV detection at 210 nm enhances sensitivity for silanol derivatives .
- GC-MS: Derivatize volatile impurities (e.g., trimethylsilylation) to improve resolution. Compare retention indices with NIST database entries for identification .
Q. What computational modeling approaches (e.g., DFT, MD simulations) predict the reactivity of this compound in siloxane polymer networks?
- Methodological Answer:
Q. How do isotopic labeling studies (e.g., ²⁹Si-enriched precursors) elucidate the hydrolysis mechanism of this compound?
- Methodological Answer: Synthesize ²⁹Si-labeled analogs to track silicon atom migration during hydrolysis. Use solid-state NMR to observe intermediate siloxane structures and quantify kinetic isotope effects .
Q. What are the challenges in quantifying trace degradation products of this compound in environmental samples, and how can LC-QTOF-MS address them?
- Methodological Answer:
- Sample preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate polar silanol metabolites.
- LC-QTOF-MS: High-resolution mass spectrometry (HRMS) with negative ionization mode enables detection of low-abundance ions (e.g., [M-H]⁻ at m/z 150–200). Match fragmentation patterns to spectral libraries for confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
